molecular formula C17H14N2O B8703649 1-methyl-3,5-diphenylpyridazin-4(1H)-one CAS No. 59591-31-0

1-methyl-3,5-diphenylpyridazin-4(1H)-one

Cat. No.: B8703649
CAS No.: 59591-31-0
M. Wt: 262.30 g/mol
InChI Key: QGLNQEZZNQLZFJ-UHFFFAOYSA-N
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Description

1-methyl-3,5-diphenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, phenyl groups at positions 3 and 5, and a keto group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3,5-diphenylpyridazin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in the yield and purity of the final product.

Example Synthetic Route:

    Starting Materials: 1,3-diphenyl-1,3-propanedione and methylhydrazine.

    Reaction Conditions: The reaction is carried out in ethanol with a catalytic amount of acetic acid.

    Procedure: The starting materials are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of high-purity compound.

Chemical Reactions Analysis

1-methyl-3,5-diphenylpyridazin-4(1H)-one undergoes various chemical reactions, including:

Oxidation

    Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Products: Oxidation typically leads to the formation of carboxylic acids or other oxygenated derivatives.

Reduction

    Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Products: Reduction can yield alcohols or amines, depending on the specific conditions and reagents used.

Substitution

    Reagents and Conditions: Electrophilic or nucleophilic reagents under appropriate conditions.

    Products: Substitution reactions can introduce various functional groups into the pyridazine ring, leading to a wide range of derivatives.

Scientific Research Applications

1-methyl-3,5-diphenylpyridazin-4(1H)-one has several applications in scientific research:

Chemistry

    Catalysis: It can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

    Material Science: Its derivatives are studied for their potential use in organic electronics and photonics.

Biology

    Enzyme Inhibition: Some derivatives of this compound have been found to inhibit specific enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: Research has shown that certain derivatives exhibit antimicrobial properties, which could be useful in developing new antibiotics.

Medicine

    Pharmacology: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Dye and Pigment Production: It is used as an intermediate in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 1-methyl-3,5-diphenylpyridazin-4(1H)-one depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system and the specific derivative used.

Comparison with Similar Compounds

1-methyl-3,5-diphenylpyridazin-4(1H)-one can be compared with other pyridazine derivatives:

Similar Compounds

    3,6-diphenylpyridazine: Lacks the methyl group at position 1, which can affect its chemical reactivity and biological activity.

    4,5-diphenylpyridazin-3(2H)-one: Has a different substitution pattern, leading to variations in its chemical and physical properties

Properties

CAS No.

59591-31-0

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

1-methyl-3,5-diphenylpyridazin-4-one

InChI

InChI=1S/C17H14N2O/c1-19-12-15(13-8-4-2-5-9-13)17(20)16(18-19)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

QGLNQEZZNQLZFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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